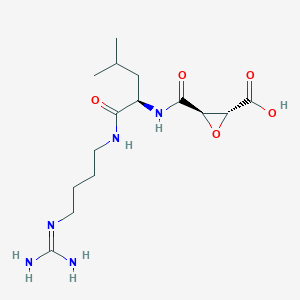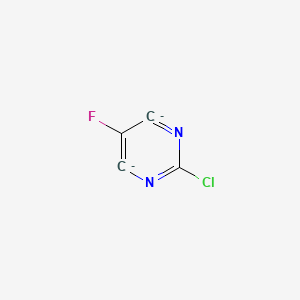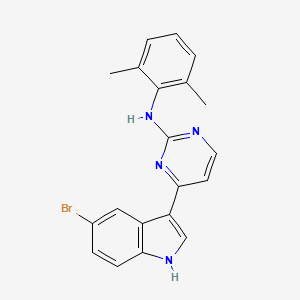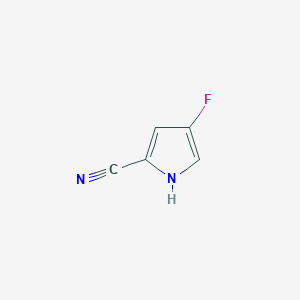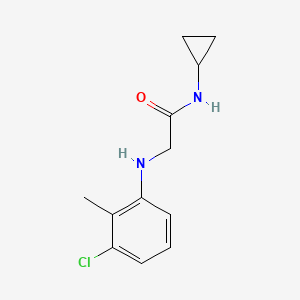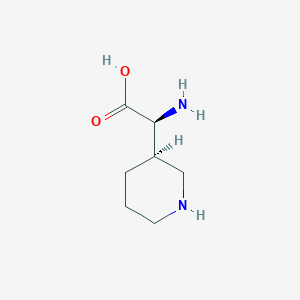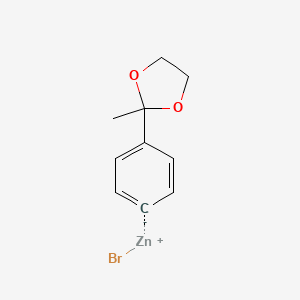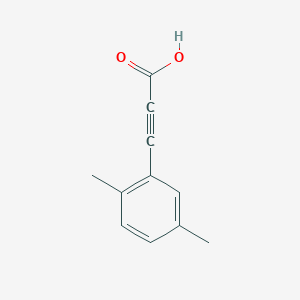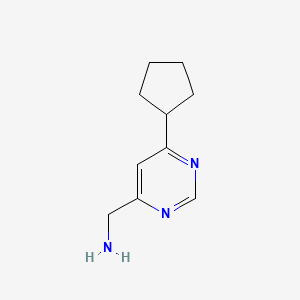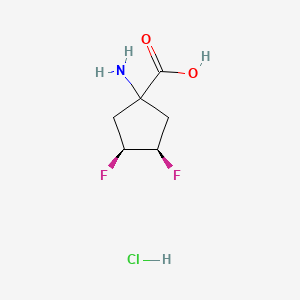
(1r,3R,4S)-1-Amino-3,4-difluorocyclopentanecarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentane ring substituted with amino and difluoro groups, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized with amino and difluoro groups through a series of substitution reactions.
Introduction of Amino Group: The amino group is introduced via nucleophilic substitution, often using reagents like ammonia or amines under controlled conditions.
Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., thiols, amines).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or functionalized cyclopentane derivatives.
Applications De Recherche Scientifique
Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-amino-3,4-difluorocyclopentane-1-carboxylic acid: Lacks the hydrochloride salt form.
1-amino-3-fluorocyclopentane-1-carboxylic acid: Contains only one fluorine atom.
1-amino-3,4-dichlorocyclopentane-1-carboxylic acid: Contains chlorine instead of fluorine.
Uniqueness
Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and difluoro groups. This combination of features makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C6H10ClF2NO2 |
|---|---|
Poids moléculaire |
201.60 g/mol |
Nom IUPAC |
(3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-3-1-6(9,5(10)11)2-4(3)8;/h3-4H,1-2,9H2,(H,10,11);1H/t3-,4+,6?; |
Clé InChI |
ONCNNLDTGARCNA-HCUVJYSZSA-N |
SMILES isomérique |
C1[C@H]([C@H](CC1(C(=O)O)N)F)F.Cl |
SMILES canonique |
C1C(C(CC1(C(=O)O)N)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


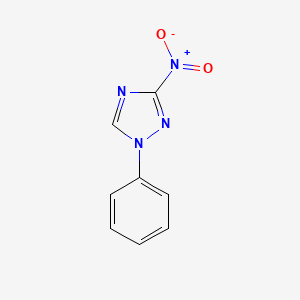
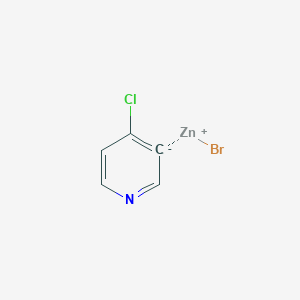
![Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
